Bis(4-ethenylphenyl)(dioctyl)silane
Description
Bis(4-ethenylphenyl)(dioctyl)silane is an organosilicon compound featuring two 4-ethenylphenyl groups and two octyl groups bonded to a central silicon atom. Key characteristics inferred from similar compounds include:
- Structure: The silicon center is substituted with aromatic (ethenylphenyl) and aliphatic (dioctyl) groups, balancing reactivity and steric bulk.
- Reactivity: The ethenyl groups enable polymerization or hydrosilylation reactions, while the octyl chains enhance hydrophobicity and thermal stability .
- Applications: Potential uses span hybrid materials, organic optoelectronics, and catalysts, as seen in structurally related silanes .
Properties
CAS No. |
918445-84-8 |
|---|---|
Molecular Formula |
C32H48Si |
Molecular Weight |
460.8 g/mol |
IUPAC Name |
bis(4-ethenylphenyl)-dioctylsilane |
InChI |
InChI=1S/C32H48Si/c1-5-9-11-13-15-17-27-33(28-18-16-14-12-10-6-2,31-23-19-29(7-3)20-24-31)32-25-21-30(8-4)22-26-32/h7-8,19-26H,3-6,9-18,27-28H2,1-2H3 |
InChI Key |
UPQFGQCOWCMAGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[Si](CCCCCCCC)(C1=CC=C(C=C1)C=C)C2=CC=C(C=C2)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-ethenylphenyl)(dioctyl)silane typically involves the reaction of 4-ethenylphenylmagnesium bromide with dioctylchlorosilane. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or diethyl ether. The reaction conditions include maintaining a low temperature to control the reactivity of the Grignard reagent and ensure a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Bis(4-ethenylphenyl)(dioctyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the ethenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of silanol or siloxane derivatives.
Reduction: Formation of silane derivatives with reduced ethenyl groups.
Substitution: Formation of halogenated silane derivatives.
Scientific Research Applications
Bis(4-ethenylphenyl)(dioctyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism of action of Bis(4-ethenylphenyl)(dioctyl)silane involves its ability to form strong covalent bonds with various substrates. The silicon atom in the compound can interact with hydroxyl groups on surfaces, leading to the formation of siloxane bonds. This interaction enhances the adhesion and stability of the compound on different surfaces .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Comparative Analysis of Key Silanes
Physical and Chemical Properties
- Hydrophobicity : The dioctyl groups enhance hydrophobicity compared to methoxy- or methyl-substituted silanes (e.g., (4-ethenylphenyl)trimethoxysilane), making it suitable for moisture-resistant coatings .
- Thermal Stability : Long-chain aliphatic groups (e.g., octyl) improve thermal stability relative to short-chain analogs, as seen in dioctyl phthalates and adipates .
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